Tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Overview
Description
Tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a versatile organic compound known for its unique bicyclic structure. This compound is often referred to as a vince lactam and is widely used as an intermediate in the synthesis of various carbocyclic nucleosides .
Preparation Methods
The synthesis of Tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the formation of the azabicyclo[2.2.1]hept-5-en-3-one core, followed by esterification. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Reaction with m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions to form different functionalized bicyclic systems.
Substitution: Reactions with electrophilic reagents to give addition products.
Common reagents used in these reactions include MCPBA for oxidation and various electrophiles for substitution reactions. Major products formed include epoxides and polyfunctionalized bicyclic systems .
Scientific Research Applications
Tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its ability to undergo various chemical transformations, making it a valuable intermediate in synthetic chemistry. The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction, allowing the formation of oxygenated 2-azabicyclo[2.2.1]heptanes . These reactions proceed efficiently with a broad array of substrates, enabling the synthesis of a diverse range of bridged aza-bicyclic structures .
Comparison with Similar Compounds
Similar compounds to Tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate include:
2-Azabicyclo[2.2.1]hept-5-en-3-one:
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: Another bicyclic compound used in various synthetic applications.
The uniqueness of this compound lies in its versatile reactivity and ability to form a wide range of functionalized bicyclic structures, making it a valuable intermediate in both academic and industrial research .
Properties
IUPAC Name |
tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h4-5,7-8H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIZWJGHIYDHRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1=O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.